molecular formula C12H7NO4S B8567111 3-nitrodibenzothiophene S,S-dioxide CAS No. 51762-59-5

3-nitrodibenzothiophene S,S-dioxide

Cat. No. B8567111
Key on ui cas rn: 51762-59-5
M. Wt: 261.25 g/mol
InChI Key: YPRJLDUOGDQQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04965284

Procedure details

A 10 g portion of 3-nitrodibenzothiophene S,S-dioxide in 180 ml of dimethylformamide and 20 ml of glacial acetic acid containing 1.0 g of 5% palladium on carbon was hydrogenated for 1.75 hours, then filtered through diatomaceous earth and the filtrate evaporated. The residue was dissolved in 250 ml of acetonitrile, filtered through diatomaceous earth and concentrated to 150 ml. The solid was collected, giving 6.95 g of the desired product mp 261°-264° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[S:9](=[O:17])(=[O:16])[C:8]=2[CH:18]=1)([O-])=O.C(O)(=O)C>CN(C)C=O.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[S:9](=[O:17])(=[O:16])[C:8]=2[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(S(C3=C2C=CC=C3)(=O)=O)C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 250 ml of acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 150 ml
CUSTOM
Type
CUSTOM
Details
The solid was collected

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(S(C3=C2C=CC=C3)(=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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